4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one
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Overview
Description
4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation of toluene to produce 4-methylbenzene-1-sulfonyl chloride, followed by its reaction with the appropriate ketone under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonamides and sulfonate esters.
Scientific Research Applications
4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of 4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one.
4-Methylbenzenemethanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
p-Toluenesulfonyl chloride: Widely used in organic synthesis for introducing sulfonyl groups.
Uniqueness
This compound is unique due to its specific structure, which combines a sulfonyl group with a pentanone chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
61476-97-9 |
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Molecular Formula |
C18H20O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-phenylpentan-2-one |
InChI |
InChI=1S/C18H20O3S/c1-14-8-10-17(11-9-14)22(20,21)18(12-15(2)19)13-16-6-4-3-5-7-16/h3-11,18H,12-13H2,1-2H3 |
InChI Key |
VMVOZGCPUMCFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)CC(=O)C |
Origin of Product |
United States |
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